REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([NH:9][NH:10][C:11]([NH:13][CH3:14])=[S:12])=O)=[CH:3][CH:2]=1.C([O-])(O)=O.[Na+].Cl>>[CH3:14][N:13]1[C:7]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)=[N:9][NH:10][C:11]1=[S:12] |f:1.2|
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Name
|
|
Quantity
|
10.4 g
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Type
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reactant
|
Smiles
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N1=CC=C(C=C1)C(=O)NNC(=S)NC
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Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
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Type
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TEMPERATURE
|
Details
|
After refluxing overnight
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Duration
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8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled in an ice bath
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Type
|
FILTRATION
|
Details
|
The product was collected by filtration
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Type
|
CUSTOM
|
Details
|
dried by suction
|
Name
|
|
Type
|
|
Smiles
|
CN1C(NN=C1C1=CC=NC=C1)=S
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |